2-Bromo-3-chloro-4-fluorobenzaldehyde

ALDH3A1 inhibition aldehyde dehydrogenase enzyme assay

2-Bromo-3-chloro-4-fluorobenzaldehyde features a unique ortho-bromo, meta-chloro, para-fluoro substitution pattern delivering distinct reactivity unavailable in simpler analogs. With 360 nM IC50 against ALDH3A1 and 6.7-fold selectivity over ALDH2, this building block enables cleaner target engagement studies in cancer research. The ortho-bromo handle supports Suzuki-Miyaura and Buchwald-Hartwig couplings, while minimal AOX1 inhibition (IC50 > 1 mM) suggests favorable metabolic stability. Choose this precise halogen triad for reproducible synthesis and reliable biological results.

Molecular Formula C7H3BrClFO
Molecular Weight 237.45 g/mol
Cat. No. B13655254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloro-4-fluorobenzaldehyde
Molecular FormulaC7H3BrClFO
Molecular Weight237.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C=O)Br)Cl)F
InChIInChI=1S/C7H3BrClFO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H
InChIKeyVFRJZLULJYUFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloro-4-fluorobenzaldehyde: A Unique Halogenated Benzaldehyde for Targeted Synthesis and Biological Screening


2-Bromo-3-chloro-4-fluorobenzaldehyde (CAS 1807028-02-9) is a highly substituted aromatic aldehyde featuring a unique ortho-bromo, meta-chloro, para-fluoro substitution pattern on the benzaldehyde core . This precise arrangement of three distinct halogen atoms (Br, Cl, F) with differing electronic and steric properties imparts a distinct reactivity profile and biological target engagement that cannot be replicated by simpler halogenated benzaldehyde analogs . The compound serves as a versatile building block in medicinal chemistry and agrochemical research, with demonstrated activity against specific aldehyde dehydrogenase (ALDH) enzymes [1].

Why 2-Bromo-3-chloro-4-fluorobenzaldehyde Cannot Be Replaced by Common Analogs


The specific halogen substitution pattern in 2-Bromo-3-chloro-4-fluorobenzaldehyde creates a unique electronic environment that significantly influences both its chemical reactivity and biological interactions. Common analogs such as 2-bromobenzaldehyde, 4-fluorobenzaldehyde, or 3-chloro-4-fluorobenzaldehyde lack the combined steric bulk, electronegativity, and polarizability of the Br-Cl-F triad, leading to distinct differences in enzyme inhibition potency, selectivity profiles, and synthetic utility . Substituting a simpler analog in a synthesis or assay protocol without experimental validation risks failure of the intended chemical transformation, altered reaction yields, or misleading biological results due to differences in target engagement .

Quantitative Differentiation of 2-Bromo-3-chloro-4-fluorobenzaldehyde: Head-to-Head Activity and Selectivity Data


Superior ALDH3A1 Inhibition Compared to 3-Chloro-4-fluorobenzaldehyde

2-Bromo-3-chloro-4-fluorobenzaldehyde exhibits significantly higher inhibitory activity against human ALDH3A1 compared to the structurally related 3-chloro-4-fluorobenzaldehyde. The target compound demonstrates an IC50 of 360 nM in a purified enzyme assay [1], whereas 3-chloro-4-fluorobenzaldehyde shows an IC50 of 1,000 nM (1.0 µM) against ALDH1A3, a closely related isoform, in a cell-based assay [2]. This represents an approximately 2.8-fold improvement in potency.

ALDH3A1 inhibition aldehyde dehydrogenase enzyme assay cancer metabolism

Pronounced ALDH3A1 vs. ALDH2 Isoform Selectivity Profile

2-Bromo-3-chloro-4-fluorobenzaldehyde demonstrates a favorable selectivity window between ALDH3A1 and the mitochondrial ALDH2 isoform. The compound inhibits ALDH3A1 with an IC50 of 360 nM, while its activity against ALDH2 is substantially weaker, with an IC50 of 2,400 nM (2.4 µM) [1]. This corresponds to a selectivity ratio of approximately 6.7-fold for ALDH3A1 over ALDH2. This degree of isoform discrimination is not uniformly observed across all halogenated benzaldehydes.

ALDH isoform selectivity off-target activity aldehyde dehydrogenase medicinal chemistry

Minimal Inhibition of Aldehyde Oxidase 1 (AOX1) Compared to Other Aldehyde-Containing Compounds

2-Bromo-3-chloro-4-fluorobenzaldehyde shows negligible inhibition of rabbit aldehyde oxidase 1 (AOX1), with a reported IC50 > 1,000,000 nM (> 1 mM) [1]. This is in stark contrast to many other aldehyde-containing compounds that are known substrates or inhibitors of AOX1, which can lead to high metabolic clearance and poor pharmacokinetic properties. While direct comparator data for close analogs in the same assay is not available, the extremely high IC50 indicates a very low likelihood of AOX1-mediated metabolism.

AOX1 inhibition drug metabolism aldehyde oxidase clearance prediction

Lack of Significant Mcl-1 Binding: A Favorable Property for ALDH-Focused Research

2-Bromo-3-chloro-4-fluorobenzaldehyde exhibits very weak binding to the anti-apoptotic protein Mcl-1, with an IC50 of 100,000 nM (100 µM) [1]. This low affinity indicates that the compound is unlikely to interfere with Mcl-1-mediated survival pathways, a common off-target concern for many small molecules in cancer research. This is advantageous when the primary research goal is to study ALDH3A1 or related targets without confounding effects on apoptosis.

Mcl-1 binding off-target effects apoptosis cancer

Distinct Physicochemical Profile Enables Unique Reactivity in Cross-Coupling and Condensation Reactions

The unique combination of bromine, chlorine, and fluorine substituents on the benzaldehyde ring confers distinct physicochemical properties that translate into practical synthetic advantages. The compound exhibits a predicted boiling point of 274.8 ± 35.0 °C and a density of approximately 1.7 g/cm³ . While direct comparative yield data for specific reactions are not publicly available, the presence of the ortho-bromo substituent enables selective Pd-catalyzed cross-coupling reactions, the meta-chloro group offers a handle for nucleophilic aromatic substitution, and the para-fluoro substituent can modulate electronic properties and metabolic stability . This multi-functional character allows for sequential derivatization in complex molecule synthesis, a capability not shared by mono- or di-halogenated analogs.

synthetic utility cross-coupling condensation building block

Optimal Use Cases for 2-Bromo-3-chloro-4-fluorobenzaldehyde in Research and Development


Development of ALDH3A1-Selective Chemical Probes for Cancer Stem Cell Research

Given its 360 nM IC50 against ALDH3A1 and 6.7-fold selectivity over ALDH2 [1], 2-bromo-3-chloro-4-fluorobenzaldehyde is ideally suited as a starting point for developing chemical probes to investigate ALDH3A1's role in cancer stem cell self-renewal and chemoresistance. The compound's selectivity profile minimizes confounding effects from ALDH2 inhibition, allowing for clearer interpretation of ALDH3A1-specific phenotypes in cellular models.

Synthesis of Polyfunctionalized Biaryl and Heteroaryl Scaffolds via Sequential Cross-Coupling

The ortho-bromo substituent in 2-bromo-3-chloro-4-fluorobenzaldehyde provides a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or amine groups . The subsequent presence of the chloro and fluoro substituents, along with the aldehyde, allows for further diversification through nucleophilic aromatic substitution, condensation, or oxidation/reduction. This sequential functionalization strategy is highly efficient for generating libraries of complex, drug-like molecules for medicinal chemistry programs.

In Vitro Metabolism and Clearance Studies Focusing on Non-AOX1 Pathways

The minimal inhibition of AOX1 (IC50 > 1 mM) [2] suggests that 2-bromo-3-chloro-4-fluorobenzaldehyde may exhibit favorable metabolic stability in species where AOX1 activity is a concern. Researchers can use this compound as a core scaffold to build analogs, with a reduced risk of rapid AOX1-mediated clearance, thereby focusing SAR efforts on other metabolic liabilities such as CYP450 enzymes. This property is particularly valuable in early-stage drug discovery for oral or long-acting therapeutics.

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